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4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C24H21N3O5. It is known for its unique chemical structure, which includes an ethylanilino group, an oxoacetyl group, and a carbohydrazonoyl group, all attached to a phenyl ring that is further substituted with an ethoxybenzoate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-ethylaniline with oxalyl chloride to form the corresponding oxoacetyl derivative. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, this compound is coupled with 4-ethoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
Uniqueness
What sets 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group on the benzoate moiety can affect its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
769148-49-4 |
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Molecular Formula |
C26H25N3O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-18-5-11-21(12-6-18)28-24(30)25(31)29-27-17-19-7-13-23(14-8-19)34-26(32)20-9-15-22(16-10-20)33-4-2/h5-17H,3-4H2,1-2H3,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
MQSXEZALGIESGE-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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